
4-(Diphenylphosphoryl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methylamino)phenyl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a phenyl ring substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with 4-(methylamino)phenyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with 4-(methylamino)phenyl halides .
Industrial Production Methods
Industrial production methods for (4-(Methylamino)phenyl)diphenylphosphine oxide often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methylamino)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can regenerate the phosphine. Substitution reactions often result in modified phenyl derivatives .
Applications De Recherche Scientifique
(4-(Methylamino)phenyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various industrial processes .
Mécanisme D'action
The mechanism of action of (4-(Methylamino)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating catalytic processes. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN) .
Uniqueness
Compared to similar compounds, (4-(Methylamino)phenyl)diphenylphosphine oxide is unique due to its specific combination of a phosphine oxide group with a methylamino-substituted phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
61564-25-8 |
|---|---|
Formule moléculaire |
C19H18NOP |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C19H18NOP/c1-20-16-12-14-19(15-13-16)22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Clé InChI |
BVMPKGRZVSRMBB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


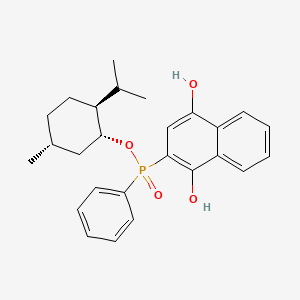
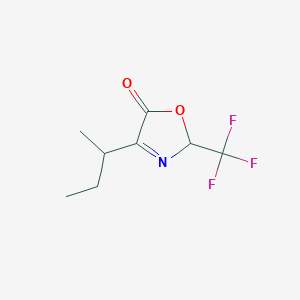
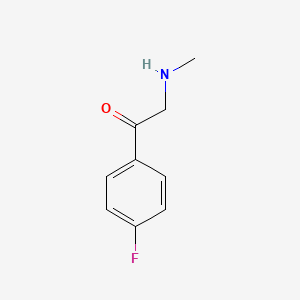
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
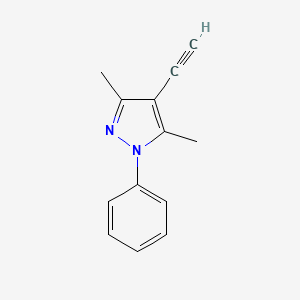
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
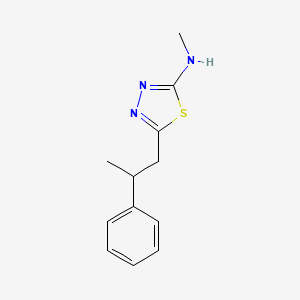
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
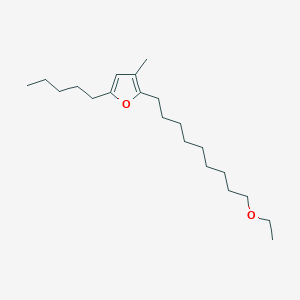
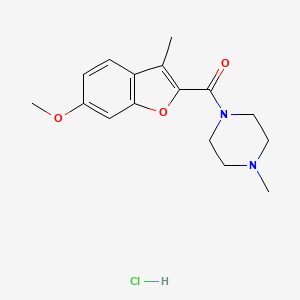
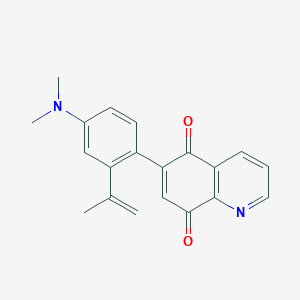
![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
